molecular formula C12H14N2O4 B14837831 2-Cyclopropoxy-N,N-dimethyl-5-nitrobenzamide

2-Cyclopropoxy-N,N-dimethyl-5-nitrobenzamide

Cat. No.: B14837831
M. Wt: 250.25 g/mol
InChI Key: DXCIGJZAIPTGFR-UHFFFAOYSA-N
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Description

2-Cyclopropoxy-N,N-dimethyl-5-nitrobenzamide is an organic compound with the molecular formula C12H14N2O4 and a molecular weight of 250.253 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a dimethylamino group, and a nitro group attached to a benzamide core. It is primarily used in research and development within the field of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropoxy-N,N-dimethyl-5-nitrobenzamide typically involves the reaction of 2-cyclopropoxy-5-nitrobenzoic acid with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropoxy-N,N-dimethyl-5-nitrobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, or other metal catalysts.

    Nucleophiles: Various nucleophiles such as amines, alcohols, or thiols for substitution reactions.

    Hydrolysis Conditions: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions for hydrolysis reactions.

Major Products Formed

Scientific Research Applications

2-Cyclopropoxy-N,N-dimethyl-5-nitrobenzamide is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyclopropoxy-N,N-dimethyl-5-nitrobenzamide is not extensively studied. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The nitro group may play a role in redox reactions, while the amide and cyclopropoxy groups may influence its binding affinity and specificity .

Properties

Molecular Formula

C12H14N2O4

Molecular Weight

250.25 g/mol

IUPAC Name

2-cyclopropyloxy-N,N-dimethyl-5-nitrobenzamide

InChI

InChI=1S/C12H14N2O4/c1-13(2)12(15)10-7-8(14(16)17)3-6-11(10)18-9-4-5-9/h3,6-7,9H,4-5H2,1-2H3

InChI Key

DXCIGJZAIPTGFR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)[N+](=O)[O-])OC2CC2

Origin of Product

United States

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